(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
This compound is a chemical substance with the molecular formula C17H23NOS2
and a molecular weight of 321.5
1. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC17H23NOS2
. However, the specific arrangement of these atoms in space, which defines the compound’s 3D structure, is not provided in the search results.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, the molecular weight is given as321.5
1.Scientific Research Applications
Synthesis and Structural Analysis
- Research on structurally related compounds focuses on synthesis methods and crystal structure analysis. For instance, the synthesis and crystal structure of (2-chloro-4-(phenylthio)phenyl) (3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone demonstrate the importance of understanding molecular geometry for potential applications in materials science and medicinal chemistry (Sun et al., 2017).
Chemical Reactivity and Mechanistic Insights
- The scope and limitations of the double [4+3]-cycloadditions highlight the reactivity of related bicyclic structures towards forming complex molecular architectures, which are essential for the development of new pharmaceuticals or materials (Meilert et al., 2003).
Potential Biological Applications
- Synthesis and Antibacterial Activity studies of novel (3-(4-substitutedphenylamino)-8-azabicyclo (3.2.1) oct-8yl)-phenyl-methanone derivatives suggest that structurally similar compounds could possess significant bioactivity, warranting further investigation into their potential applications in drug development (Reddy et al., 2011).
Advanced Materials and Catalysis
- Investigations into the electrochemical properties and catalytic applications of related structures can inform the development of novel catalysts or materials with specific electronic characteristics. For example, the study on the synthesis, crystal structure, and DFT of boric acid ester intermediates with benzene rings offers insights into the molecular design for improved performance in catalysis or material science applications (Huang et al., 2021).
Safety And Hazards
No specific safety and hazard information for this compound is available in the search results.
Future Directions
There is no specific information available about the future directions of research or applications for this compound.
Please note that this analysis is based on the limited information available from the search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS2/c1-3-21-16-7-5-4-6-15(16)17(19)18-12-8-9-13(18)11-14(10-12)20-2/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLNJHVIRYBHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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